Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
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Overview
Description
Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. These types of compounds are known for their significant biological activities and are often found in medicinal and pharmaceutical chemistry . The compound’s structure includes a triazole ring fused with a pyridine ring, which is further substituted with an ethyl ester and a trifluoromethyl group.
Preparation Methods
The synthesis of Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can be achieved through various methods. One eco-friendly method involves the use of microwave irradiation. This method is catalyst-free and additive-free, utilizing enaminonitriles and benzohydrazides. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Chemical Reactions Analysis
Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizers like NaOCl or Pb(OAc)4.
Reduction: Reduction reactions can transform the nitrile group into various functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Cycloaddition: The nitrile group can participate in [3 + 2] cycloaddition reactions to form nitrogen-containing heterocyclic compounds.
Scientific Research Applications
Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate involves its interaction with various molecular targets. It acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific signaling pathways, leading to its therapeutic effects in treating various disorders.
Comparison with Similar Compounds
Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can be compared with other triazole-containing compounds such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and its broad range of biological activities.
Properties
Molecular Formula |
C10H8F3N3O2 |
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Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)7-14-8-6(10(11,12)13)4-3-5-16(8)15-7/h3-5H,2H2,1H3 |
InChI Key |
ZPMXFQUSOJJEGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=C(C2=N1)C(F)(F)F |
Origin of Product |
United States |
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